molecular formula C10H17NO2S B15203895 2-(2,3-Dimethylthiomorpholin-4-yl)but-3-enoic acid

2-(2,3-Dimethylthiomorpholin-4-yl)but-3-enoic acid

Katalognummer: B15203895
Molekulargewicht: 215.31 g/mol
InChI-Schlüssel: ZZNLNAPZXOFCQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,3-Dimethylthiomorpholin-4-yl)but-3-enoic acid is a chemical compound with a unique structure that includes a thiomorpholine ring substituted with dimethyl groups and a butenoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylthiomorpholin-4-yl)but-3-enoic acid typically involves the reaction of thiomorpholine derivatives with butenoic acid precursors. One common method includes the alkylation of thiomorpholine with dimethyl groups followed by the addition of a butenoic acid moiety under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over the reaction parameters, leading to efficient production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3-Dimethylthiomorpholin-4-yl)but-3-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

2-(2,3-Dimethylthiomorpholin-4-yl)but-3-enoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-(2,3-Dimethylthiomorpholin-4-yl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other thiomorpholine derivatives and butenoic acid analogs, such as:

Uniqueness

2-(2,3-Dimethylthiomorpholin-4-yl)but-3-enoic acid is unique due to its specific substitution pattern and the presence of both a thiomorpholine ring and a butenoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C10H17NO2S

Molekulargewicht

215.31 g/mol

IUPAC-Name

2-(2,3-dimethylthiomorpholin-4-yl)but-3-enoic acid

InChI

InChI=1S/C10H17NO2S/c1-4-9(10(12)13)11-5-6-14-8(3)7(11)2/h4,7-9H,1,5-6H2,2-3H3,(H,12,13)

InChI-Schlüssel

ZZNLNAPZXOFCQJ-UHFFFAOYSA-N

Kanonische SMILES

CC1C(SCCN1C(C=C)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.